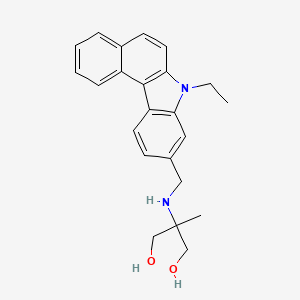
Cytidine, P,2',3'-trideoxy-P-methylcytidylyl-(5'.5')-2',3'-dideoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The specific synthetic route for Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- would involve:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the ribose sugar to prevent unwanted reactions.
Glycosylation: Attaching the cytosine base to the protected ribose sugar.
Deprotection: Removing the protecting groups to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves similar steps but on a larger scale. The process may be optimized for yield and purity, and may involve the use of automated synthesizers and high-throughput purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups on the ribose sugar can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the cytosine base.
Wissenschaftliche Forschungsanwendungen
Nucleoside analogs like Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their effects on nucleic acid synthesis and function.
Medicine: Investigated as potential antiviral or anticancer agents.
Industry: Used in the production of pharmaceuticals and diagnostic reagents.
Wirkmechanismus
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Nucleoside analogs can be compared based on their structure, mechanism of action, and applications. Similar compounds include:
2’,3’-Dideoxycytidine (ddC): An antiviral agent used in the treatment of HIV.
5-Fluorouracil (5-FU): An anticancer agent that inhibits thymidylate synthase.
Azidothymidine (AZT): An antiviral agent used in the treatment of HIV.
Cytidine, P,2’,3’-trideoxy-P-methylcytidylyl-(5’.5’)-2’,3’-dideoxy- may have unique properties or applications that distinguish it from these and other nucleoside analogs.
Eigenschaften
| 131293-24-8 | |
Molekularformel |
C19H27N6O7P |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
4-amino-1-[(2R,5S)-5-[[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C19H27N6O7P/c1-33(28,29-10-12-2-4-16(31-12)24-8-6-14(20)22-18(24)26)30-11-13-3-5-17(32-13)25-9-7-15(21)23-19(25)27/h6-9,12-13,16-17H,2-5,10-11H2,1H3,(H2,20,22,26)(H2,21,23,27)/t12-,13+,16+,17-,33? |
InChI-Schlüssel |
VCOXLPPOJOQYFP-VXXDSIFFSA-N |
Isomerische SMILES |
CP(=O)(OC[C@H]1CC[C@H](O1)N2C=CC(=NC2=O)N)OC[C@@H]3CC[C@@H](O3)N4C=CC(=NC4=O)N |
Kanonische SMILES |
CP(=O)(OCC1CCC(O1)N2C=CC(=NC2=O)N)OCC3CCC(O3)N4C=CC(=NC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





